molecular formula C16H27BrCl2N2O2 B5487969 N-[(5-bromo-2-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride

N-[(5-bromo-2-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride

Cat. No.: B5487969
M. Wt: 430.2 g/mol
InChI Key: VNBHBAXLGZUUNE-UHFFFAOYSA-N
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Description

N-[(5-bromo-2-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a morpholine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine typically involves multiple steps. One common approach starts with the bromination of 2-ethoxybenzyl alcohol to obtain 5-bromo-2-ethoxybenzyl bromide. This intermediate is then reacted with morpholine and 3-chloropropan-1-amine under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(5-bromo-2-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor of specific enzymes involved in neurotransmitter synthesis, thereby affecting neuronal signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-bromo-2-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine is unique due to the presence of the ethoxy group, which enhances its lipophilicity and potentially improves its ability to cross biological membranes. This property makes it a valuable compound for research in drug delivery and pharmacokinetics .

Properties

IUPAC Name

N-[(5-bromo-2-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BrN2O2.2ClH/c1-2-21-16-5-4-15(17)12-14(16)13-18-6-3-7-19-8-10-20-11-9-19;;/h4-5,12,18H,2-3,6-11,13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBHBAXLGZUUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)CNCCCN2CCOCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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